1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-N-(2,2,2-trifluoroethyl)benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)9-20-15(23)11-6-7-14-13(8-11)21-10-22(14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMMUIIQXGALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the amine group on the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the benzodiazole ring’s known activity in the central nervous system.
Materials Science: Its unique chemical properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe or ligand in studying biological pathways and interactions, especially those involving benzodiazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The 1,3-benzodiazole core in the target compound is distinct from the more common 1,2,3-triazole () or pyridine-triazole hybrids ().
Fluorination: The trifluoroethyl group in the target compound provides enhanced lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., ). However, trifluoromethyl-substituted compounds () exhibit stronger electron-withdrawing effects, which may improve target affinity .
Substituent Diversity : The phenyl group at the 1-position of the benzodiazole core introduces steric bulk absent in smaller substituents (e.g., methyl or ethoxy groups in ). This could influence solubility and membrane permeability.
Physicochemical and ADME Properties
- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism of the ethyl chain, extending half-life .
- Crystallinity : Single-crystal X-ray analysis (as in ) is a common method for confirming the configuration of similar compounds, suggesting applicability to the target molecule for structural validation.
Biological Activity
1-Phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound belonging to the benzodiazepine family, characterized by its unique trifluoroethyl substitution. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core with a phenyl group and a trifluoroethyl substituent. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{14}F_{3}N_{3}O |
| Molecular Weight | 305.28 g/mol |
| Melting Point | 163.5°C - 165°C |
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS) and potential anticancer properties. The trifluoroethyl moiety enhances lipophilicity, which may improve blood-brain barrier penetration.
- GABA Receptor Modulation : Similar to other benzodiazepines, it may act as a positive allosteric modulator of the GABA_A receptor, leading to increased inhibitory neurotransmission.
- Antitumor Activity : Preliminary studies suggest that benzodiazepine derivatives can interfere with cell cycle regulation and exhibit anticancer properties by inhibiting the spindle assembly checkpoint.
Antitumor Efficacy
Research has indicated that compounds with similar structures can effectively inhibit tumor growth in various cancer models. For instance, studies have shown that certain benzodiazepine derivatives induce apoptosis in cancer cells by disrupting cellular proliferation mechanisms.
Case Study Example :
A study published in Molecular Cancer Therapeutics demonstrated that a related compound inhibited Mps1 kinase activity, leading to increased aneuploidy and cell death in tumor cells . The inhibition of the mitotic checkpoint was linked to significant tumor growth reduction in xenograft models.
GABAergic Activity
The compound's potential as a CNS depressant has been explored through binding affinity assays at GABA_A receptors. Compounds with similar trifluoroethyl substitutions have shown enhanced binding affinity and efficacy in preclinical models for anxiety and seizure disorders .
Comparative Analysis with Related Compounds
A comparative analysis of 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide with other benzodiazepine derivatives highlights its unique properties.
| Compound | GABA_A Affinity | Antitumor Activity | Notes |
|---|---|---|---|
| 1-Phenyl-N-(2,2,2-trifluoroethyl)... | High | Moderate | Potential for CNS effects |
| Diazepam | Very High | Low | Established anxiolytic effects |
| Midazolam | High | None | Primarily used as a sedative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
